Moexiprilat
Overview
Description
Moexiprilat is an active metabolite of the prodrug moexipril, which is a non-sulfhydryl angiotensin-converting enzyme inhibitor. It is primarily used in the treatment of hypertension and congestive heart failure. This compound works by inhibiting the conversion of angiotensin I to angiotensin II, thereby reducing vasoconstriction and lowering blood pressure .
Mechanism of Action
Target of Action
Moexiprilat is the active metabolite of the prodrug Moexipril . Its primary target is the Angiotensin-Converting Enzyme (ACE) . ACE plays a crucial role in the Renin-Angiotensin System (RAS), which regulates blood pressure and fluid balance in the body .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Renin-Angiotensin System (RAS) . By inhibiting ACE, this compound prevents the formation of angiotensin II, a potent vasoconstrictor. This leads to vasodilation, reducing blood pressure and preventing conditions such as strokes, heart attacks, and kidney problems .
Pharmacokinetics
Moexipril, the prodrug of this compound, is incompletely absorbed, with a bioavailability of about 13% compared to intravenous Moexipril . The bioavailability is markedly affected by food, which reduces the peak plasma level (Cmax) and area under the curve (AUC) by about 70% and 40%, respectively, after the ingestion of a low-fat breakfast .
Result of Action
The molecular effect of this compound’s action is the inhibition of ACE, leading to a decrease in angiotensin II levels . This results in the relaxation and widening of blood vessels, reducing blood pressure . On a cellular level, this can help prevent conditions such as strokes, heart attacks, and kidney problems .
Biochemical Analysis
Biochemical Properties
Moexiprilat interacts with the angiotensin-converting enzyme (ACE), a key enzyme in the renin-angiotensin system . By inhibiting ACE, this compound blocks the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor . This interaction leads to a decrease in blood pressure .
Cellular Effects
This compound’s primary effect on cells is the relaxation of blood vessels, leading to a decrease in blood pressure . By inhibiting the production of angiotensin II, this compound reduces vasoconstriction and aldosterone secretion . This can have various effects on cellular processes, including cell signaling pathways and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of ACE activity . ACE is a peptidyl dipeptidase that catalyzes the conversion of angiotensin I to angiotensin II . By inhibiting this conversion, this compound reduces the levels of angiotensin II, leading to a decrease in blood pressure .
Temporal Effects in Laboratory Settings
The pharmacokinetic half-life of this compound is between 2-9 hours . This allows for once-daily administration of the drug
Metabolic Pathways
Moexipril is metabolized in the liver to form the active metabolite, this compound . This conversion is thought to require carboxyesterases and is likely to occur in organs or tissues where carboxyesterases are present .
Preparation Methods
Synthetic Routes and Reaction Conditions: Moexiprilat is synthesized from moexipril through the hydrolysis of an ethyl ester group. The synthesis involves the use of rat and human liver microsomal preparations, which are analyzed by high-performance liquid chromatography using octyl silica stationary phase and isocratic elution .
Industrial Production Methods: In industrial settings, moexipril is produced and then converted to this compound through controlled hydrolysis. The process involves the use of specific reagents and conditions to ensure the efficient conversion of moexipril to its active form, this compound .
Chemical Reactions Analysis
Types of Reactions: Moexiprilat undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. The hydrolysis of moexipril to this compound is a key reaction that activates the compound .
Common Reagents and Conditions: The hydrolysis reaction typically involves the use of water and specific enzymes present in liver microsomal preparations. The reaction conditions include controlled temperature and pH to ensure optimal conversion .
Major Products Formed: The primary product formed from the hydrolysis of moexipril is this compound, which is the pharmacologically active compound responsible for the therapeutic effects of the drug .
Scientific Research Applications
Moexiprilat has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is used to study the effects of angiotensin-converting enzyme inhibitors on blood pressure and cardiovascular health. In biology, this compound is used to investigate the molecular mechanisms of enzyme inhibition and its impact on cellular processes. In chemistry, it serves as a model compound for studying hydrolysis reactions and enzyme kinetics .
Comparison with Similar Compounds
Moexiprilat is similar to other angiotensin-converting enzyme inhibitors, such as enalaprilat, lisinopril, and ramiprilat. this compound is unique in its long-acting properties and its ability to provide sustained blood pressure reduction. Compared to other inhibitors, this compound has a distinct chemical structure that contributes to its specific pharmacological profile .
List of Similar Compounds:- Enalaprilat
- Lisinopril
- Ramiprilat
This compound stands out due to its unique combination of efficacy, duration of action, and molecular structure, making it a valuable compound in the treatment of hypertension and related cardiovascular conditions .
Properties
IUPAC Name |
(3S)-2-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O7/c1-15(26-19(24(29)30)10-9-16-7-5-4-6-8-16)23(28)27-14-18-13-22(34-3)21(33-2)12-17(18)11-20(27)25(31)32/h4-8,12-13,15,19-20,26H,9-11,14H2,1-3H3,(H,29,30)(H,31,32)/t15-,19-,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMPAGYDKASJORH-YSSFQJQWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC2=CC(=C(C=C2CC1C(=O)O)OC)OC)NC(CCC3=CC=CC=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CC2=CC(=C(C=C2C[C@H]1C(=O)O)OC)OC)N[C@@H](CCC3=CC=CC=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6057611 | |
Record name | Moexiprilat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6057611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103775-14-0 | |
Record name | Moexiprilat [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103775140 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Moexiprilat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14210 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Moexiprilat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6057611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MOEXIPRILAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H3753190JS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.